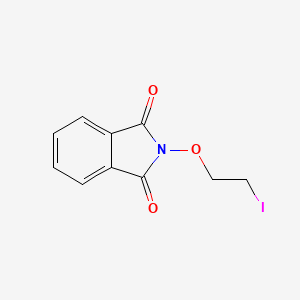
2-(2-Iodoethoxy)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Iodoethoxy)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives Isoindoline derivatives are known for their wide array of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodoethoxy)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 2-iodoethanol. One common method involves the use of triphenylphosphine and iodine in dichloromethane under inert atmosphere conditions . The reaction is carried out at temperatures ranging from 0 to 20°C for approximately 4.5 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, focusing on reducing waste and improving yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Iodoethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form larger molecules through condensation with other compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of isoindoline-1,3-dione .
Aplicaciones Científicas De Investigación
2-(2-Iodoethoxy)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antipsychotic agent due to its interaction with dopamine receptors.
Neuropharmacology: The compound has shown promise in the treatment of neurological disorders such as Parkinson’s disease.
Organic Synthesis: It serves as an intermediate in the synthesis of various bioactive molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Iodoethoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it modulates the dopamine receptor D2, which is implicated in various neurological processes . The compound’s structure allows it to bind to the receptor, influencing its activity and leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline-1,3-dione: A parent compound with similar structural features but lacking the iodoethoxy group.
Phthalimide Derivatives: Compounds with similar core structures but different substituents, often used in medicinal chemistry.
Uniqueness
2-(2-Iodoethoxy)isoindoline-1,3-dione is unique due to the presence of the iodoethoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other isoindoline derivatives may not be as effective .
Propiedades
Fórmula molecular |
C10H8INO3 |
|---|---|
Peso molecular |
317.08 g/mol |
Nombre IUPAC |
2-(2-iodoethoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C10H8INO3/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 |
Clave InChI |
ZIFKIXSFNYVRIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo-](/img/structure/B13030119.png)

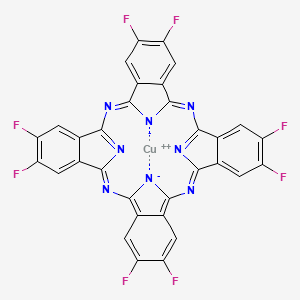
![1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine](/img/structure/B13030128.png)

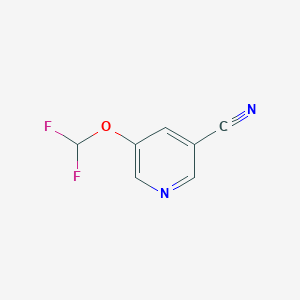
![Benzo[b]thiophene-4-carboximidamide hydrochloride](/img/structure/B13030145.png)
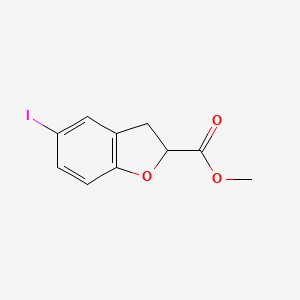

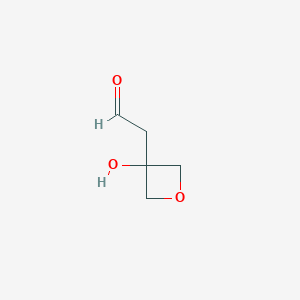

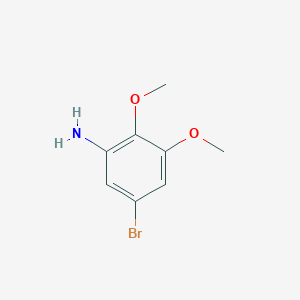
![Ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13030180.png)

